Propanedinitrile, [[(4-methylphenyl)amino](methylthio)methylene]-
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Overview
Description
Propanedinitrile, [(4-methylphenyl)aminomethylene]- is a complex organic compound with a unique structure that includes a propanedinitrile core substituted with a 4-methylphenylamino and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-methylphenyl)aminomethylene]- typically involves the reaction of 4-methylphenylamine with a suitable methylthio-substituted precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with careful monitoring of reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(4-methylphenyl)aminomethylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Propanedinitrile, [(4-methylphenyl)aminomethylene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedinitrile, [(4-methylphenyl)aminomethylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.
Dicyanomethane: A related compound with two nitrile groups.
Uniqueness
Propanedinitrile, [(4-methylphenyl)aminomethylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-methylphenylamino group and a methylthio group makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of propanedinitrile, [(4-methylphenyl)aminomethylene]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
74906-21-1 |
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Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-[(4-methylanilino)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C12H11N3S/c1-9-3-5-11(6-4-9)15-12(16-2)10(7-13)8-14/h3-6,15H,1-2H3 |
InChI Key |
GSFPXZADXAFWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C#N)C#N)SC |
Origin of Product |
United States |
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